Acetamide, N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-(9CI)
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Overview
Description
Acetamide, N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-(9CI) is a chemical compound with the molecular formula C8H12N2O4S. It is known for its unique structure, which includes a tetrahydro-1,1-dioxido-3-thienyl group. This compound has various applications in scientific research and industry due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-(9CI) typically involves the reaction of tetrahydro-1,1-dioxido-3-thienylamine with acetic anhydride. The reaction is carried out under controlled conditions, usually at a temperature range of 50-70°C, to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetamide, N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-(9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Acetamide, N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-[[(tetrahydro-1,1-dioxido-2-thienyl)amino]carbonyl]-(9CI)
- Acetamide, N-[[(tetrahydro-1,1-dioxido-4-thienyl)amino]carbonyl]-(9CI)
Uniqueness
Acetamide, N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-(9CI) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C7H12N2O4S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)carbamoyl]acetamide |
InChI |
InChI=1S/C7H12N2O4S/c1-5(10)8-7(11)9-6-2-3-14(12,13)4-6/h6H,2-4H2,1H3,(H2,8,9,10,11) |
InChI Key |
QXKNFKRHIJQACV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)NC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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